N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
Scientific Research Applications
Microbial Degradation of Sulfonamides
Research has shown that certain microbial strains, such as Microbacterium sp., can degrade sulfonamides through a novel pathway that involves ipso-hydroxylation followed by fragmentation of the parent compound. This degradation process results in the elimination of sulfonamide antibiotics, which are persistent environmental contaminants due to their widespread application in human and veterinary medicine. The process leads to the formation of various metabolites, indicating the potential of microbial strategies to mitigate the environmental impact of sulfonamides (Ricken et al., 2013).
Oxidation by Phagocytic Cells
Studies have identified that activated human and canine monocytes and neutrophils can oxidize sulfonamides, forming hydroxylamine and nitroso metabolites through N4-oxidation. This process, mediated by enzymes such as myeloperoxidase, may contribute to the adverse reactions associated with sulfonamide drugs, highlighting the importance of understanding extrahepatic bioactivation pathways (Cribb et al., 1990).
Catalytic and Solvent Roles in Syntheses
Sulfonamide-based compounds have been utilized as catalysts and solvents in the preparation of various chemicals. For instance, 3-methyl-1-sulfonic acid imidazolium chloride has been employed as an efficient, green, and reusable catalyst for the synthesis of N-sulfonyl imines, demonstrating the versatility of sulfonamide compounds in facilitating chemical reactions under environmentally benign conditions (Zolfigol et al., 2010).
Mechanism of Action
- A recent study discovered an N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) compound that blocks male gamete formation in the malaria parasite life cycle. Although this specific compound might not be identical to the one you mentioned, it provides insights into the potential targets.
Target of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide are largely defined by its interactions with specific enzymes and proteins within the malaria parasite. The compound has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, which is crucial for the formation of male gametes in the malaria parasite .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Specifically, it blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . This effect is achieved through the compound’s interaction with Pfs16, a protein that plays a crucial role in the development of male gametes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the Pfs16 protein. This binding interaction stabilizes Pfs16, preventing the formation of male gametes in the malaria parasite . The compound’s ability to inhibit male gamete formation is crucial for its potential use as a transmission-blocking antimalarial drug .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits nanomolar activity against the malaria parasite, indicating a potent and rapid effect .
Dosage Effects in Animal Models
Its potent activity at the nanomolar level suggests that it may be effective at relatively low doses .
Metabolic Pathways
Its interaction with the Pfs16 protein suggests that it may play a role in the metabolic processes associated with the development of male gametes in the malaria parasite .
Transport and Distribution
Its interaction with the Pfs16 protein suggests that it may be localized to the parasitophorous vacuole membrane in the malaria parasite .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the parasitophorous vacuole membrane in the malaria parasite, given its interaction with the Pfs16 protein located in this region . This localization is crucial for the compound’s ability to inhibit the formation of male gametes and block the transmission of the parasite .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-17-8-13(15-10-17)22(19,20)16-9-14(18)6-7-21-12-5-3-2-4-11(12)14/h2-5,8,10,16,18H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKOAXYVXOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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